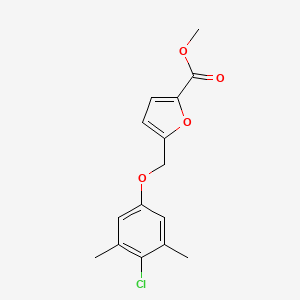
2,3-Difluoro-N-methylaniline
説明
2,3-Difluoro-N-methylaniline is a chemical compound with the molecular formula C7H7F2N . It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom on the amino group is replaced by a methyl group .
Molecular Structure Analysis
The molecular structure of 2,3-Difluoro-N-methylaniline consists of a benzene ring with two fluorine atoms and an amino group that is substituted with a methyl group . The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography .科学的研究の応用
Metallation and Synthesis
- Metallation Control in Synthesis : The role of fluorine in controlling metallation was studied in the synthesis of derivatives like methyl 2,6-difluoro-4-(pivaloylamino)benzoate (Thornton & Jarman, 1990).
Electrosynthesis
- Electrosynthesis in Organic Solvents : N-methylaniline was used in electropolymerization studies in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), contributing to insights in polymer chemistry (Wei et al., 2005).
Topological Investigations
- Binary Mixture Topology : The topological aspects of binary mixtures containing 1-ethyl-3-methylimidazolium tetrafluoroborate and anilines, including N-methylaniline, were explored (Sharma & Solanki, 2013).
Stereochemistry
- Stereochemical Analysis : Studies on the stereochemistry of tetrahydroquinolines derived from methylaniline and glycolaldehyde provided valuable information in the field of organic stereochemistry (Turner et al., 1986).
Optical Sensing
- Optical Determination in Solvents : 2,3-Difluoro-N-methylaniline derivatives were utilized in developing fluorescent acridinyl indicators for optical determination of low-level water concentrations in organic solvents (Citterio et al., 2001).
Environmental and Biological Studies
- Degradation by Bacteria : The degradation of methylanilines, including 2,3-Difluoro-N-methylaniline, by subsurface bacteria, was investigated, providing insights into bioremediation and environmental protection (Konopka, 1993).
Electrocatalysis
- Electrocatalysis in Redox Processes : The electrocatalytic properties of polymers derived from N-methylaniline were studied to understand their effectiveness in redox processes (Malinauskas & Holze, 1996).
Copolymerization Studies
- Electrochemical Copolymerization : The behavior of 2-methylaniline in electrochemical homo- and copolymerization processes was compared, contributing to polymer science (Bilal et al., 2012).
Structural and Spectroscopic Analysis
Infrared and Raman Spectra Analysis : The Fourier transform infrared and FT-Raman spectra of derivatives of 2,3-Difluoro-N-methylaniline were analyzed for a comprehensive understanding of their molecular structures (Arjunan & Mohan, 2009).
Characterization of Oxidized Polyanilines : Studies on the polymerization of 2-methylaniline and related compounds contributed to the characterization of fully oxidized polyanilines (D'aprano et al., 1992).
Catalysis
- N-Alkylation of Aniline : The vapor phase alkylation of aniline with methanol using 2,3-Difluoro-N-methylaniline derivatives was optimized, highlighting its application in industrial catalysis (Nehate & Bokade, 2009).
作用機序
特性
IUPAC Name |
2,3-difluoro-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULZSZSNTGKQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302397 | |
| Record name | 2,3-Difluoro-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-N-methylaniline | |
CAS RN |
470458-54-9 | |
| Record name | 2,3-Difluoro-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470458-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3336911.png)

![4-[(4-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B3336929.png)


![5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3336944.png)
![Methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B3336956.png)



![2-[2-Methoxy-4-[[(3-methyl-3H-benzothiazol-2-ylidene)hydrazono]methyl]phenoxy]ethyl methacrylate](/img/structure/B3336993.png)


